2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is typically synthesized through the hydrolysis of 1,2-epoxy propane (propylene oxide). The process involves the following steps:
Hydrolysis of Propylene Oxide: Propylene oxide is hydrolyzed under elevated temperature and pressure to produce a mixture of propylene glycol oligomers.
Separation by Distillation: The mixture is then separated by distillation to isolate different propylene glycols, including this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of advanced distillation techniques to separate the desired compound from a mixture of propylene glycol oligomers. This process ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer for biological molecules.
Medicine: Utilized in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: Applied in the production of polymers, resins, and as a component in antifreeze formulations
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and stability. In biological systems, it can stabilize proteins and other biomolecules by forming hydrogen bonds with them .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Propanediol (Monopropylene Glycol)
- 1-(2-Hydroxypropoxy)propan-2-ol (Dipropylene Glycol)
- 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol (Tripropylene Glycol)
Uniqueness
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is unique due to its higher molecular weight and the presence of multiple hydroxyl groups, which enhance its solubility and reactivity compared to other propylene glycols. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVSXRMYJUNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4, Array | |
Record name | TRIPROPYLENE GLYCOL | |
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URL | https://cameochemicals.noaa.gov/chemical/9155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIPROPYLENE GLYCOL | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871342 | |
Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID. | |
Record name | TRIPROPYLENE GLYCOL | |
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Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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Record name | Tripropylene glycol | |
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Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s. | |
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Flash Point |
285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c. | |
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Solubility |
SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible | |
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Record name | TRIPROPYLENE GLYCOL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0 | |
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Record name | TRIPROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |
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Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
6.63 (Air = 1), Relative vapor density (air = 1): 6.6 | |
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Vapor Pressure |
0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133 | |
Record name | Tripropylene glycol | |
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Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
24800-44-0, 45096-22-8 | |
Record name | TRIPROPYLENE GLYCOL | |
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Record name | 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | |
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Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |
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Record name | [(methylethylene)bis(oxy)]dipropanol | |
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Record name | 2-(2-(2-HYDROXYPROPOXY)PROPOXY)-1-PROPANOL | |
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Melting Point |
-49 °F (USCG, 1999), < -30 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the interaction between 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol and 2,2,4-trimethylpentane? What are the implications of this interaction?
A1: The research paper [] investigates the liquid-liquid equilibrium (LLE) of the binary system comprising this compound and 2,2,4-trimethylpentane. The study experimentally determined the LLE at various temperatures using the cloud point method. The researchers then employed this data to calculate binary interaction parameters for the NRTL thermodynamic model. These parameters, when used in simulation software, allowed for the prediction of LLE for the mixture. The study demonstrated that the NRTL model, parameterized with experimental data, provided a more accurate prediction of LLE compared to the predictive UNIFAC model.
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